molecular formula C6H3F2I B082484 2,6-Difluoroiodobenzene CAS No. 13697-89-7

2,6-Difluoroiodobenzene

Cat. No. B082484
CAS RN: 13697-89-7
M. Wt: 239.99 g/mol
InChI Key: VQMXWPLTZBKNEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives, such as 2,6-Difluoroiodobenzene, often involves halogenation reactions where specific halogens are introduced into the benzene ring. For compounds similar to 2,6-Difluoroiodobenzene, methodologies like direct fluorination or iodination, and subsequent substitution reactions, have been commonly utilized. One such process involves the reactions of pentafluorohalobenzenes using Grignard coupling or Ullmann condensation reactions to introduce various functional groups into the molecule (Pummer & Wall, 1959).

Scientific Research Applications

  • Laser-Induced Alignment and Orientation of Molecules : 2,6-Difluoroiodobenzene molecules have been used in experiments involving spatial dispersion according to their rotational quantum state. These molecules are aligned and oriented in three dimensions using a combination of an elliptically polarized laser pulse and a static electric field. This technique enhances the understanding of molecular alignment and orientation, crucial for advanced molecular physics research (Nevo et al., 2009).

  • Coulomb Explosion Imaging : Research involving 2,6-Difluoroiodobenzene has been conducted to probe laser-induced adiabatic alignment and mixed-field orientation. This work is significant in understanding Coulomb explosion processes and has applications in chemical physics (Amini et al., 2017).

  • Fragmentation Dynamics of Photoionized Molecules : The fragmentation dynamics of 2,6-Difluoroiodobenzene after iodine 4d inner-shell photoionization have been studied. This research provides insights into the different fragmentation mechanisms and timescales, which are important for understanding the behavior of ionized molecules (Ablikim et al., 2017).

  • Gas-Phase Structural Isomer Identification : Using Coulomb explosion of aligned molecules, the gas-phase structures of difluoroiodobenzene isomers have been identified. This method is beneficial for structural determination in molecular chemistry (Burt et al., 2018).

  • UV-Induced Dissociation Studies : A study on the UV-induced dissociation of 2,6-Difluoroiodobenzene molecules at the FLASH free-electron laser has provided valuable data on the timing and synchronization in pump-probe experiments. This research contributes to the field of laser chemistry and molecular dynamics (Savelyev et al., 2017).

  • Anticancer Activity of Complexes : The anticancer activities of platinum(II) complexes bearing azobenzene ligands, including derivatives of 2,6-difluoroiodobenzene, have been evaluated. This research is significant in the development of new anticancer drugs (Samper et al., 2017).

  • Oxidative Polymerization : The oxidative polymerization of 2,6-difluorophenol, a related compound, to produce crystalline poly(2,6-difluoro-1,4-phenylene oxide) has been studied. This research is relevant in polymer chemistry and material science (Ikeda et al., 2000).

Safety And Hazards

“2,6-Difluoroiodobenzene” should be handled with care to avoid contact with skin and eyes, and inhalation of dust/fume/gas/mist/vapors/spray should be avoided . It should be used only outdoors or in a well-ventilated area, and kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1,3-difluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2I/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMXWPLTZBKNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382254
Record name 2,6-Difluoroiodobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoroiodobenzene

CAS RN

13697-89-7
Record name 1,3-Difluoro-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13697-89-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoroiodobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Difluoro-2-iodobenzene
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Synthesis routes and methods

Procedure details

(Roe, A. M.; Burton, R. A.; Willey, G. L.; Baines, M. W.; Rasmussen, A. C. J. Med. Chem. 1968, 11, 814-819. Tamborski, C.; Soloski, E. J. Org. Chem. 1966, 31, 746-749. Grunewald, G. L.; Arrington, H. S.; Bartlett, W. J.; Reitz, T. J.; Sall, D. J. J. Med. Chem. 1986, 29, 1972-1982.) 1,3-Difluorobenzene (57.05 g, 0.5 M) in THF (75 mL) was added to a −78° C. stirred solution of n-butyllithium (n-BuLi) (200 mL, 2.5 M/hexanes, 0.5 M) and THF (500 mL) under N2. By controlling the addition rate the internal temperature was maintained below −70° C. The total addition time was ˜½ hour. The resulting slurry was stirred an additional ½ hour, then the dispersion was treated with a solution of iodine (126.9 g, 0.5 M) in THF (300 mL) at a rate that maintained an internal temperature below −70° C. After complete addition the mixture was allowed to warm to room temperature, and was treated with H2O (100 mL) and 10% aqueous Na2S2O3 solution (100 mL) and stirred. The layers were separated and the aqueous layer extracted with hexanes (2×250 mL). The combined organic layer was washed with 10% aqueous Na2S2O3 solution (100 mL), H2O (100 mL), saturated aqueous NaCl solution (100 mL), dried (Na2SO4) filtered and concentrated to give a yellow oil (106.5 g). Distillation at ˜1-5 mm at −80° C. provided a light yellow oil (89.5 g, 75%). 1H NMR (400 MHz, CDCl3) δ 7.30 (m, 1H), 6.87 (m, 2H). GCMS m/e 240 (M+).
Quantity
57.05 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
126.9 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Difluoroiodobenzene
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2,6-Difluoroiodobenzene
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2,6-Difluoroiodobenzene
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Citations

For This Compound
40
Citations
U Ablikim, C Bomme, E Savelyev, H Xiong… - Physical Chemistry …, 2017 - pubs.rsc.org
The fragmentation dynamics of 2,6- and 3,5-difluoroiodobenzene after iodine 4d inner-shell photoionization with soft X-rays are studied using coincident electron and ion momentum …
Number of citations: 27 pubs.rsc.org
K Amini, R Boll, A Lauer, M Burt, JWL Lee… - The Journal of …, 2017 - pubs.aip.org
Laser-induced adiabatic alignment and mixed-field orientation of 2, 6-difluoroiodobenzene (C 6 H 3 F 2 I) molecules are probed by Coulomb explosion imaging following either near-…
Number of citations: 44 pubs.aip.org
I Nevo, L Holmegaard, JH Nielsen… - Physical Chemistry …, 2009 - pubs.rsc.org
A strong inhomogeneous static electric field is used to spatially disperse a rotationally cold supersonic beam of 2,6-difluoroiodobenzene molecules according to their rotational quantum …
Number of citations: 120 pubs.rsc.org
E Savelyev, R Boll, C Bomme, N Schirmel… - New Journal of …, 2017 - iopscience.iop.org
In pump-probe experiments employing a free-electron laser (FEL) in combination with a synchronized optical femtosecond laser, the arrival-time jitter between the FEL pulse and the …
Number of citations: 54 iopscience.iop.org
K Amini, E Savelyev, F Brauße, N Berrah… - Structural …, 2018 - pubs.aip.org
We explore time-resolved Coulomb explosion induced by intense, extreme ultraviolet (XUV) femtosecond pulses from a free-electron laser as a method to image photo-induced …
Number of citations: 43 pubs.aip.org
M Burt, K Amini, JWL Lee, L Christiansen… - The Journal of …, 2018 - pubs.aip.org
The gas-phase structures of four difluoroiodobenzene and two dihydroxybromobenzene isomers were identified by correlating the emission angles of atomic fragment ions created, …
Number of citations: 44 pubs.aip.org
K Amini, E Savelyev, F Brauße, N Berrah… - arXiv preprint arXiv …, 2017 - arxiv.org
We explore time-resolved Coulomb explosion induced by intense, extreme ultraviolet (XUV) femtosecond pulses from the FLASH free-electron laser as a method to image photo-…
Number of citations: 2 arxiv.org
A Kasra, S Evgeny, B Felix, B Nora… - Structural …, 2018 - search.proquest.com
We explore time-resolved Coulomb explosion induced by intense, extreme ultraviolet (XUV) femtosecond pulses from a free-electron laser as a method to image photo-induced …
Number of citations: 0 search.proquest.com
AM Roe, RA Burton, GL Willey… - Journal of Medicinal …, 1968 - ACS Publications
The preparation of 2, 6-difiuorophenyllithium, and its conversion into a range of 2, 6-difluoroaromaric com-pounds (see Chart I), has led tothe synthesis of several difluoro analogs of …
Number of citations: 56 pubs.acs.org
P Kula, A Aptacy, J Herman, W Wójciak, S Urban - Liquid Crystals, 2013 - Taylor & Francis
The synthesis of 4-butyl-4′-[(4-butyl-2,6-difluorophenyl)ethynyl]biphenyl and its higher fluorinated analogues is presented and discussed. Correlations between molecular structure …
Number of citations: 31 www.tandfonline.com

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